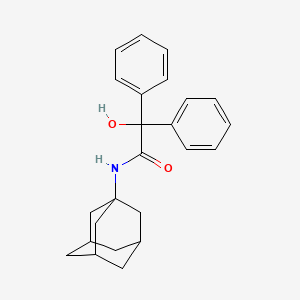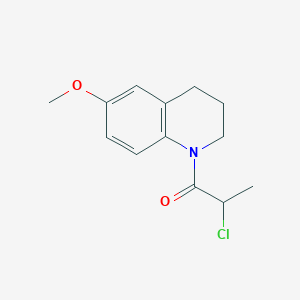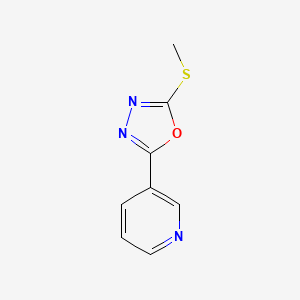
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide, also known as ADPA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. ADPA is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. It is a derivative of adamantane, a tricyclic hydrocarbon that is commonly used as a building block for organic compounds.
作用机制
The mechanism of action of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglial cells. It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in these cells. In vivo studies have shown that N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is its versatility as a building block for the synthesis of various compounds. It can be easily modified to introduce different functional groups and improve its properties. Another advantage is its relatively low toxicity, which makes it suitable for use in biological systems. However, one of the main limitations of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is its limited solubility in water, which can make it difficult to work with in aqueous systems. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research and development of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide. One direction is the synthesis of novel N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide derivatives with improved properties such as solubility, stability, and bioavailability. Another direction is the investigation of the mechanism of action of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide and its effects on various signaling pathways in the body. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Finally, the use of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide as a building block for the synthesis of novel materials and catalysts could lead to the development of new technologies with unique properties and applications.
合成方法
The synthesis of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide involves the reaction of 1-adamantanecarbonyl chloride with 2-hydroxy-2,2-diphenylacetamide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and concentration.
科学研究应用
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been studied extensively for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In materials science, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
属性
IUPAC Name |
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c26-22(25-23-14-17-11-18(15-23)13-19(12-17)16-23)24(27,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,17-19,27H,11-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQKLYPTWAANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)

![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)